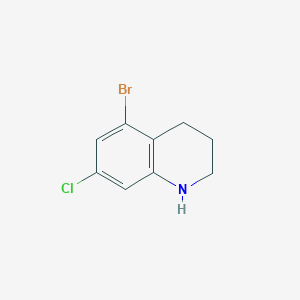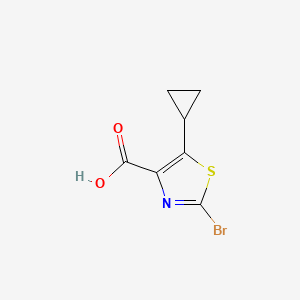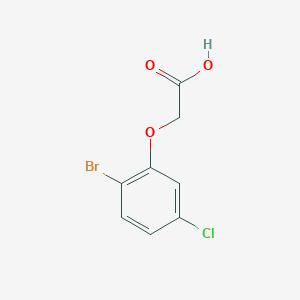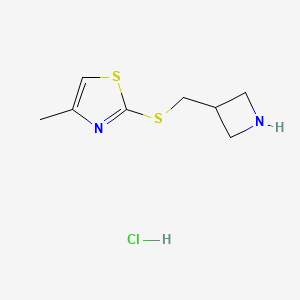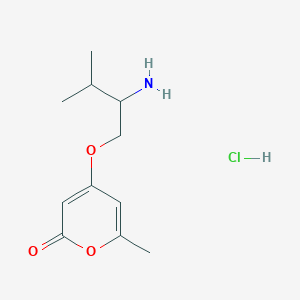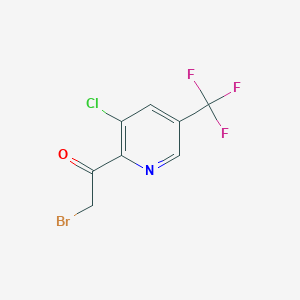
2-Bromo-1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone
Overview
Description
“2-Bromo-1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone” is a chemical compound that belongs to the class of organic compounds known as trifluoromethylpyridines . These are organofluorine compounds that contain a pyridine ring substituted with a trifluoromethyl group .
Synthesis Analysis
Trifluoromethylpyridines, including “2-Bromo-1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone”, are synthesized using various methods . For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase .
Molecular Structure Analysis
The molecular structure of “2-Bromo-1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone” consists of a pyridine ring substituted with a bromo, chloro, and trifluoromethyl group . The InChI code for this compound is 1S/C6H2BrClF3N/c7-5-4(8)1-3(2-12-5)6(9,10)11/h1-2H .
Scientific Research Applications
Synthesis Methods
- 2-Bromo-1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone and its derivatives have been synthesized for various research purposes. For instance, a study demonstrated the synthesis of 1-(6-Bromo-pyridin-3-yl)-ethanone, utilizing 2,5-dibromo-pyridine as the starting material. This process involved reactions like magnesium halide exchange and nucleophilic substitution, achieving an overall yield of 81% (Jin, 2015).
Chemical Transformations and Reactions
- The compound has been utilized in studying the formation of pyridylcarbene intermediates. For example, bromo-3-methyl-(1,2,3)triazolo(1,5-a)pyridine decomposed to form pyridylcarbene, which led to the formation of various pyridine derivatives including 1-(6-bromopyridin-2-yl)ethanone (Abarca et al., 2006).
- Another study involved sodium dithionite-initiated coupling of 1-bromo-1-chloro-2,2,2-trifluoro-ethane with pyrroles, yielding 5-(trifluoromethyl)dipyrromethanes as the main product (Dmowski et al., 2003).
Biological Applications
- Certain derivatives of 2-Bromo-1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone have demonstrated significant biological activities. For instance, novel dienone pyridine ethanone curcumin analogues synthesized through nucleophilic substitution reactions showed tumor growth inhibition and antiangiogenic effects in vivo (Chandru et al., 2008).
Spectroscopic and Theoretical Studies
- Studies have also been conducted on the spectroscopic characterization of related compounds like 5-Bromo-2-(trifluoromethyl)pyridine, employing techniques like FT-IR and NMR spectroscopy. Theoretical studies like density functional theory (DFT) were used for understanding the molecular structure and properties (Vural & Kara, 2017).
properties
IUPAC Name |
2-bromo-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClF3NO/c9-2-6(15)7-5(10)1-4(3-14-7)8(11,12)13/h1,3H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCJKIKJRFCJROU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C(=O)CBr)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

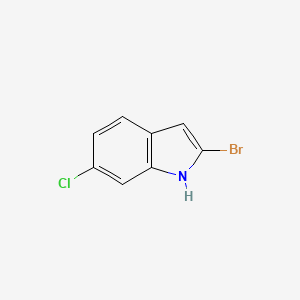
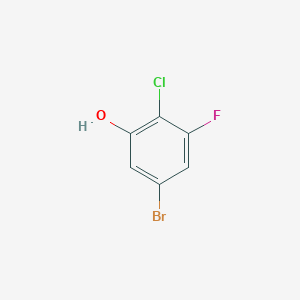
![[4-(2,2,2-Trifluoroethyl)phenyl]methanol](/img/structure/B1380851.png)
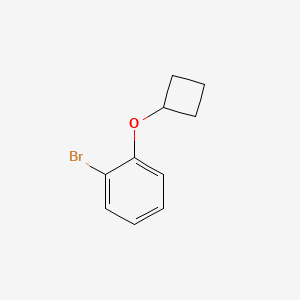
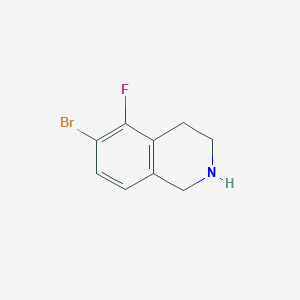
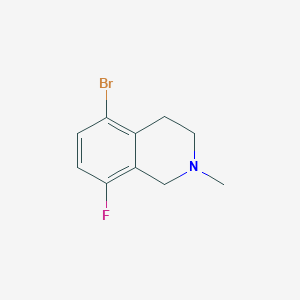
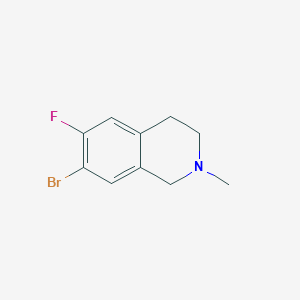
![6-Bromoimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B1380860.png)
![2-Bromo-5-chloropyrazolo[1,5-a]pyrimidine](/img/structure/B1380861.png)
